molecular formula C17H22N2O3S B2532523 N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide CAS No. 1355554-28-7

N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide

Cat. No.: B2532523
CAS No.: 1355554-28-7
M. Wt: 334.43
InChI Key: YTFPNQZFSVSZGW-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Potential

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-yl)-2-Methylbenzenesulfonamide, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these molecules preserved COX-2 potency and significantly increased COX1/COX-2 selectivity. This led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which is in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Anticancer Activity

JTE-522, a selective COX-2 inhibitor structurally related to this compound, was shown to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell line RL95-2. The study revealed that JTE-522 arrests the G0/G1 phase and inhibits the S phase in RL95-2 cells. The mechanism involves the down-regulation of COX-2 mRNA, phosphorylated Rb, and CDK4 proteins, and up-regulation of p53, p21, and cyclin D1 proteins, along with the activation of caspase-3-like proteases (Hong-liang Li et al., 2002).

Molecular Docking and Synthesis

Heterocyclic compounds containing the sulfonamide moiety, related to this compound, were synthesized and subjected to molecular docking studies to assess their potential as Cyclooxygenase (COX-2) inhibitors. These studies aimed to design compounds that comply with the general features of the sulfonamide pharmacophore, showing promise in the development of new therapeutic agents (Ahmed H. E. Hassan, 2014).

Properties

IUPAC Name

N-cyclopentyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11-8-9-14(17-12(2)18-22-13(17)3)10-16(11)23(20,21)19-15-6-4-5-7-15/h8-10,15,19H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFPNQZFSVSZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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